molecular formula C24H19Cl2N3O6 B12014884 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate CAS No. 769148-69-8

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate

Cat. No.: B12014884
CAS No.: 769148-69-8
M. Wt: 516.3 g/mol
InChI Key: UWFRXSKCZWXCOH-UVHMKAGCSA-N
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Description

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate is a complex organic compound with a molecular formula of C25H21Cl2N3O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate involves multiple steps. One common method includes the reaction of 4-methoxyaniline with oxalyl chloride to form 4-methoxyanilino(oxo)acetyl chloride. This intermediate is then reacted with hydrazine to form the hydrazono derivative. Finally, the hydrazono derivative is reacted with 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

769148-69-8

Molecular Formula

C24H19Cl2N3O6

Molecular Weight

516.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate

InChI

InChI=1S/C24H19Cl2N3O6/c1-33-17-7-5-16(6-8-17)28-22(30)23(31)29-27-13-14-3-10-20(21(11-14)34-2)35-24(32)15-4-9-18(25)19(26)12-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+

InChI Key

UWFRXSKCZWXCOH-UVHMKAGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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